![molecular formula C18H37PSn B14378884 Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane CAS No. 90127-34-7](/img/structure/B14378884.png)
Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane is a specialized organophosphorus compound that features a phosphane group bonded to a propyl chain, which is further substituted with a trimethylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl[3-(trimethylstannyl)propyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable alkyl halide, such as 3-bromopropyltrimethylstannane. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture-sensitive side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used in Stille coupling reactions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The major products are typically biaryl compounds or other substituted organic molecules, depending on the nature of the organic halide used in the reaction.
Applications De Recherche Scientifique
Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane has several scientific research applications:
Medicine: Research into its potential medicinal applications is ongoing, with interest in its ability to form stable complexes with metal ions.
Industry: It is used in the synthesis of complex organic molecules and materials, particularly in the development of new polymers and advanced materials.
Mécanisme D'action
The mechanism of action of dicyclohexyl[3-(trimethylstannyl)propyl]phosphane in catalytic reactions involves its role as a ligand. It coordinates with transition metal centers, stabilizing the metal complex and facilitating the catalytic cycle. The trimethylstannyl group can participate in transmetallation steps, transferring organic groups to the metal center and enabling subsequent reaction steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine: Another organophosphorus compound with similar steric properties but different electronic characteristics.
Triphenylphosphine: A widely used phosphine ligand with different steric and electronic properties.
Tris(2-methoxyphenyl)phosphine: A phosphine ligand with electron-donating methoxy groups, offering different reactivity.
Uniqueness
Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity in cross-coupling reactions. Its steric bulk and electronic properties also make it a valuable ligand in transition metal catalysis, offering different reactivity and selectivity compared to other phosphine ligands .
Propriétés
Numéro CAS |
90127-34-7 |
|---|---|
Formule moléculaire |
C18H37PSn |
Poids moléculaire |
403.2 g/mol |
Nom IUPAC |
dicyclohexyl(3-trimethylstannylpropyl)phosphane |
InChI |
InChI=1S/C15H28P.3CH3.Sn/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;;;;/h14-15H,1-13H2;3*1H3; |
Clé InChI |
QPNCCPHWAPRBRV-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)CCCP(C1CCCCC1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


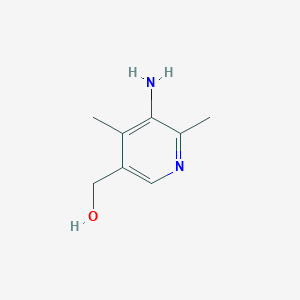
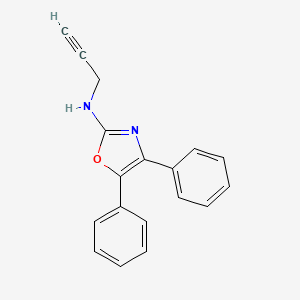
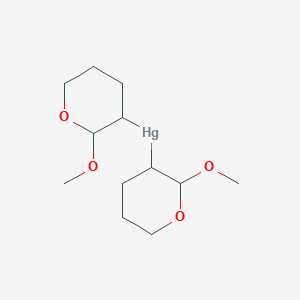
![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)
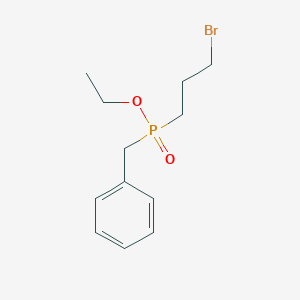
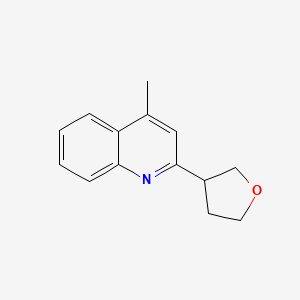
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
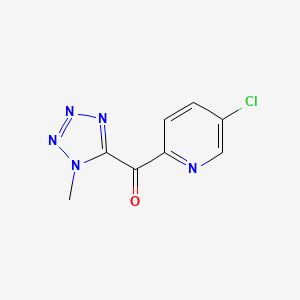

methanone](/img/structure/B14378853.png)
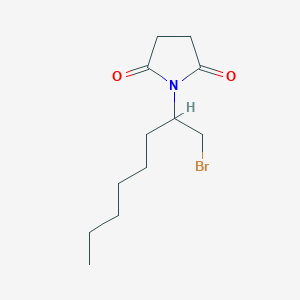
![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)
![7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol](/img/structure/B14378873.png)
